molecular formula C16H16ClN7O2 B2959364 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034370-59-5

5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2959364
CAS No.: 2034370-59-5
M. Wt: 373.8
InChI Key: IHBFPCLCLYWICY-UHFFFAOYSA-N
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Description

5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . It forms a covalent bond with the cysteine-481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways [2] . This mechanism is being extensively investigated in preclinical research for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma [1] . Furthermore, due to the critical role of BTK in immune cell signaling, this compound is a valuable tool for studying autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver of pathology [2] . Its research value is underscored by its high selectivity and potency, making it a critical pharmacological probe for dissecting BTK-dependent cellular processes and validating BTK as a therapeutic target.

Properties

IUPAC Name

5-chloro-6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O2/c17-11-7-10(8-18-16(11)26)15(25)19-9-14-21-20-12-3-4-13(22-24(12)14)23-5-1-2-6-23/h3-4,7-8H,1-2,5-6,9H2,(H,18,26)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBFPCLCLYWICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C(=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the triazole and pyrrolidine moieties. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: chlorinated pyridines , triazolo-pyridazines , and pyrrolidinyl-substituted heterocycles . Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothetical Properties/Applications Reference
Target Compound Triazolo-pyridazine + pyridine Cl, OH, pyrrolidinyl Enhanced metabolic stability, kinase inhibition
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Pyridine + triazole Pyrrolidinyl, carbohydrazide Antibacterial activity, moderate solubility
Methyl 6-chloronicotinate Pyridine ester Cl, methyl ester Intermediate in drug synthesis, lipophilic
Zygocaperoside (from Z. fabago) Triterpene saponin Glycoside, hydroxyl groups Anti-inflammatory, poor bioavailability

Key Findings:

Chlorinated Pyridines : Methyl 6-chloronicotinate () shares the chloropyridine motif but lacks the triazolo-pyridazine system. Its ester group increases lipophilicity, whereas the target compound’s hydroxy and amide groups may improve aqueous solubility .

Triazolo-Pyridazines : The triazolo-pyridazine core in the target compound is distinct from the triazole-carbohydrazide in ’s analog. The pyridazine ring’s nitrogen-rich structure may confer stronger hydrogen-bonding interactions compared to pyridine-based triazoles .

Pyrrolidinyl Substitution : The pyrrolidinyl group in both the target compound and ’s derivative could enhance membrane permeability due to its amine functionality. However, the target’s placement on the pyridazine ring may reduce steric hindrance compared to pyridine-linked analogs .

Research Implications and Limitations

  • Synthetic Challenges : The triazolo-pyridazine scaffold requires multi-step synthesis, as seen in ’s preparation of chloronicotinate derivatives.
  • Biological Activity: While Zygocaperoside () uses NMR for structural validation, similar methods could confirm the target compound’s conformation . No direct toxicity data is available, but TRI reports () highlight the importance of tracking halogenated byproducts .
  • Knowledge Gaps: Comparative pharmacokinetic data (e.g., solubility, half-life) between the target and analogs remain unstudied in the provided evidence.

Biological Activity

5-Chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorine atom at the 5-position.
  • A hydroxy group at the 6-position.
  • An N-pyrrolidinyl substituent attached to a [1,2,4]triazolo moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Viability Assays : Compounds related to this structure have shown GI50 values ranging from 29 nM to 78 nM against cancer cell lines, indicating potent anticancer properties .
  • EGFR Inhibition : The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. IC50 values for related compounds range from 68 nM to 89 nM, demonstrating comparable efficacy to established drugs like erlotinib .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have also been tested for antimicrobial activity:

  • In vitro Studies : Certain derivatives have displayed significant activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Antiproliferative Effects : A study demonstrated that derivatives with modifications on the pyrrolidine ring exhibited enhanced antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. The best-performing compounds showed synergistic effects when combined with doxorubicin .
  • Enzyme Inhibition : Another study highlighted the inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial in cancer and microbial infections. The inhibition of these enzymes suggests a dual mechanism where the compound could potentially target both cancerous cells and pathogenic microorganisms .

Data Summary Table

Biological ActivityTargetIC50/GI50 ValuesReference
AntiproliferativeCancer Cell Lines29 nM - 78 nM
EGFR InhibitionEGFR68 nM - 89 nM
AntimicrobialBacteria/FungiModerate to High Activity

Q & A

Q. What are the recommended synthetic routes for 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:

  • Step 1: Formation of the triazolo-pyridazine core via condensation of ethyl-N-cyano-triazole precursors with amines (e.g., pyrrolidine derivatives) in anhydrous acetonitrile.
  • Step 2: Introduction of the nicotinamide moiety via reductive amination or coupling reactions under inert conditions.
  • Optimization:
    • Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions .
    • Monitor reaction progress via thin-layer chromatography (TLC) and purify by recrystallization (ethanol or dichloromethane/petroleum ether mixtures) .
    • Adjust stoichiometry of allylamine or benzylamine derivatives to improve yield (reported up to 83–87%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substituent positions, particularly for the triazolo-pyridazine core and pyrrolidine side chain .

  • X-ray Crystallography: Resolves molecular geometry and intermolecular interactions. Example data from analogous compounds:

    Interaction TypeDistance (Å)Example AtomsReference
    N–H⋯N2.12–2.45N1–H1⋯N2
    C–H⋯π3.41–3.70C5–H5⋯Cg(ring)
  • High-Performance Liquid Chromatography (HPLC): Validates purity (≥95–98%) using C18 columns and gradient elution .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Screen solvents (DMSO, acetonitrile, aqueous buffers) via gravimetric analysis. Polar aprotic solvents (DMSO) are often optimal .
  • Stability:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Avoid prolonged exposure to light or moisture, as chloro and hydroxy groups may hydrolyze .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the triazolo-pyridazine 6-position (e.g., cyclobutyl, dichlorophenyl) to enhance target binding .
  • Nicotinamide Tail: Replace pyrrolidine with piperazine or morpholine to modulate solubility and pharmacokinetics .
  • Biological Testing: Prioritize analogs with IC50 values <100 nM in enzyme inhibition assays (e.g., kinase or receptor binding) .

Q. What computational strategies are effective for predicting target interactions and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with nicotinic acetylcholine receptors (nAChRs). Key residues for hydrogen bonding: Asp-168, Tyr-93 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of π-π stacking (e.g., triazolo-pyridazine with aromatic receptor pockets) .

Q. How should researchers address contradictions in reported bioactivity data for this compound class?

Methodological Answer:

  • Data Harmonization: Re-evaluate experimental conditions (e.g., assay pH, cell lines) that may affect IC50 values .
  • Structural Validation: Compare crystal structures to confirm conformational differences (e.g., C–H⋯π vs. N–H⋯N dominance) .
  • Meta-Analysis: Aggregate data from >5 independent studies to identify consensus targets (e.g., nAChR vs. kinase inhibition) .

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